molecular formula C9H22NO3PS B14018231 N-dipropoxyphosphinothioyl-2-methoxy-ethanamine CAS No. 35812-42-1

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine

Cat. No.: B14018231
CAS No.: 35812-42-1
M. Wt: 255.32 g/mol
InChI Key: UIKOJPPBOVXWMN-UHFFFAOYSA-N
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Description

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is a chemical compound with the molecular formula C9H22NO3PS and a molecular weight of 255.3146 . This compound is known for its unique structure, which includes a phosphinothioyl group and a methoxy-ethanamine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine typically involves the reaction of dipropyl phosphorochloridothioate with 2-methoxyethanamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted ethanamine derivatives .

Scientific Research Applications

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-dipropoxyphosphinothioyl-2-methoxy-ethanamine involves its interaction with specific molecular targets. The phosphinothioyl group can interact with nucleophiles, while the methoxy-ethanamine moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-dipropoxyphosphinothioyl-2-methoxy-ethanamine is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

35812-42-1

Molecular Formula

C9H22NO3PS

Molecular Weight

255.32 g/mol

IUPAC Name

N-dipropoxyphosphinothioyl-2-methoxyethanamine

InChI

InChI=1S/C9H22NO3PS/c1-4-7-12-14(15,13-8-5-2)10-6-9-11-3/h4-9H2,1-3H3,(H,10,15)

InChI Key

UIKOJPPBOVXWMN-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(NCCOC)OCCC

Origin of Product

United States

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